Molecular Weight and Hydrogen Bond Acceptor Differentiation vs. Morpholine Analog (CAS 1858242-18-8)
The target piperidine compound (CAS 1858240-22-8) exhibits a molecular weight of 430.40 g/mol compared to 432.40 g/mol for the direct morpholine analog (CAS 1858242-18-8), a difference of +2.0 Da attributable to the replacement of the piperidine –CH₂– with morpholine –O– . More consequentially, the morpholine analog possesses 9 hydrogen bond acceptors (HBA) versus 8 for the piperidine, a difference that reduces passive membrane permeability in systematic bioisostere studies where morpholine-for-piperidine substitution typically lowers logD₇.₄ by 0.5–0.7 units [1]. For applications requiring blood-brain barrier penetration or intracellular target access, this HBA differential can represent the boundary between CNS exposure and peripheral restriction. The piperidine nitrogen also confers higher basicity (conjugate acid pKa ~9.5–10 for piperidine vs. ~7.5–8 for morpholine sulfonamides), affecting ionization state at physiological pH and consequently both solubility and target binding electrostatics [1].
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 430.40 g/mol; HBA: 8; Predicted logP: ~3.2 (SwissADME estimate for diarylether sulfonylpiperidine scaffold); Piperidine pKa (conjugate acid): ~9.5–10 |
| Comparator Or Baseline | CAS 1858242-18-8 (morpholine analog): MW 432.40 g/mol; HBA: 9; Estimated logP: ~2.5–2.7; Morpholine pKa (conjugate acid): ~7.5–8 |
| Quantified Difference | ΔMW = −2.0 Da (piperidine lighter); ΔHBA = −1 (fewer acceptors); ΔlogP ≈ +0.5–0.7 (more lipophilic); ΔpKa ≈ +2.0–2.5 units (more basic) |
| Conditions | Structural comparison based on vendor-certified molecular formulas and published bioisostere replacement studies; logP estimates from class-level computational predictions. |
Why This Matters
For CNS-targeted programs or intracellular targets, the piperidine variant's higher lipophilicity and lower HBA count favor membrane permeation, making it the preferred scaffold over the morpholine analog when passive permeability is a design constraint.
- [1] Degorce SL, Bodnarchuk MS, Cumming IA, Scott JS. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. J Med Chem. 2018;61(19):8913-8924. (Morpholine-for-piperidine substitution reduces logD₇.₄ by 0.5–0.8 units; piperidine pKa ~9.5 vs. morpholine ~7.5.) View Source
